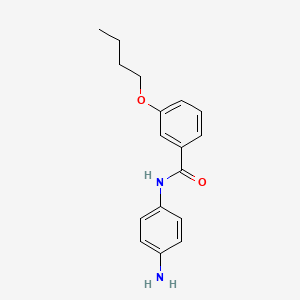

N-(4-Aminophenyl)-3-butoxybenzamide

Description

N-(4-Aminophenyl)-3-butoxybenzamide is a synthetic benzamide derivative characterized by a 4-aminophenyl group attached to a benzamide scaffold substituted with a butoxy group at the 3-position. This compound is primarily utilized in chemical synthesis and pharmacological research due to its structural versatility.

Properties

IUPAC Name |

N-(4-aminophenyl)-3-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYLVPKTRGIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-3-butoxybenzamide typically involves the reaction of 4-aminophenylamine with 3-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods: In an industrial setting, the production of N-(4-Aminophenyl)-3-butoxybenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-3-butoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-Aminophenyl)-3-butoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the butoxybenzamide moiety can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Aminophenyl)-4-butoxybenzamide (CAS: 1016730-46-3)

This positional isomer of N-(4-Aminophenyl)-3-butoxybenzamide differs in the substitution pattern: the amino group is located at the 3-position of the phenyl ring, and the butoxy group is at the 4-position of the benzamide core.

| Property | N-(4-Aminophenyl)-3-butoxybenzamide | N-(3-Aminophenyl)-4-butoxybenzamide |

|---|---|---|

| Substituent positions | 4-aminophenyl, 3-butoxy | 3-aminophenyl, 4-butoxy |

| Reported applications | Intermediate in synthesis | Scientific research, synthesis |

| Safety precautions | Not explicitly documented | Requires PPE, hazardous waste disposal |

Key differences :

- Solubility : The butoxy group’s position (3 vs. 4) could affect lipophilicity, with meta-substitution possibly reducing aqueous solubility compared to para-substitution .

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

This compound introduces additional functional groups: a 3-acetyl-2-hydroxyphenyl substituent and a 4-phenylbutoxy chain.

| Property | N-(4-Aminophenyl)-3-butoxybenzamide | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide |

|---|---|---|

| Functional groups | 4-Amino, 3-butoxy | 3-Acetyl-2-hydroxy, 4-phenylbutoxy |

| Complexity | Moderate | High (multiple substituents, extended alkyl chain) |

| Potential bioactivity | Undisclosed | Likely enhanced due to acetyl and hydroxyl groups |

Key differences :

- Metabolic stability: The 4-phenylbutoxy chain could increase metabolic resistance compared to the simpler butoxy group in N-(4-Aminophenyl)-3-butoxybenzamide .

Research Findings and Limitations

- Synthetic utility: Both analogs are used as intermediates, but N-(4-Aminophenyl)-3-butoxybenzamide lacks explicit documentation of its role in drug discovery pipelines.

- Data gaps: Pharmacokinetic, toxicity, and target-specific data for N-(4-Aminophenyl)-3-butoxybenzamide remain sparse. In contrast, N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide is highlighted in newer research (2025) but lacks quantitative disclosures .

Biological Activity

N-(4-Aminophenyl)-3-butoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-Aminophenyl)-3-butoxybenzamide is C16H20N2O2, with a molecular weight of approximately 272.35 g/mol. The structure features an amine group that enhances reactivity and biological interactions, while the butoxy group contributes to its hydrophobic properties.

1. Antioxidant Activity

Research indicates that N-(4-Aminophenyl)-3-butoxybenzamide exhibits significant antioxidant properties. It effectively scavenges free radicals, which may help in preventing oxidative stress-related diseases. This activity is crucial in the context of aging and various degenerative diseases.

2. Anticancer Properties

Several studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity against leukemia cell lines with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL60 | 1.62 | Cytotoxic |

| K562 | 1.90 | Cytotoxic |

| MCF7 | 0.25 | Cytotoxic |

| HCT116 | 10.76 | Moderate |

The mechanisms underlying the biological activity of N-(4-Aminophenyl)-3-butoxybenzamide are multifaceted:

- Inhibition of Kinases: The compound may interact with various kinases involved in cell signaling pathways related to proliferation and survival.

- Impact on Cell Cycle: It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antibacterial Activity: Preliminary studies suggest potential interactions with bacterial cell wall synthesis pathways, indicating possible antibacterial properties .

Case Study: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of N-(4-Aminophenyl)-3-butoxybenzamide against multiple leukemia cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable effectiveness against HL60 and K562 cells .

Case Study: Oxidative Stress Reduction

A clinical trial assessed the compound's ability to reduce oxidative stress markers in patients with chronic inflammatory diseases. The findings indicated a significant reduction in oxidative stress levels post-treatment, supporting its role as an antioxidant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.